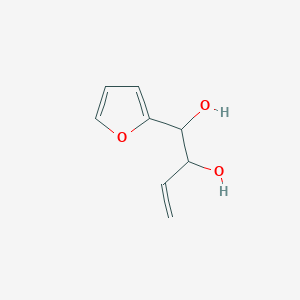
1-(furan-2-yl)but-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(furan-2-yl)but-3-ene-1,2-diol is an organic compound with the molecular formula C8H10O3 It is a furan derivative characterized by the presence of a butene diol moiety attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-yl)but-3-ene-1,2-diol can be achieved through several methods. One common method involves the reaction of furfuryl alcohol with maleic anhydride in the presence of a catalyst. This reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow processes. These processes allow for the efficient and scalable production of the compound by maintaining precise control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 1-(furan-2-yl)but-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol to its corresponding alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(furan-2-yl)but-3-ene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of 1-(furan-2-yl)but-3-ene-1,2-diol is not fully understood. studies suggest that it may inhibit the activity of certain enzymes involved in inflammation and cancer development. This inhibition can lead to a reduction in the production of inflammatory mediators and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 2-Furoyl-3-butenediol
- Furfuryl alcohol
- 3-Butene-1,2-diol
Comparison: 1-(furan-2-yl)but-3-ene-1,2-diol is unique due to the presence of both a butene diol and a furan ring in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, furfuryl alcohol lacks the butene diol moiety, which affects its reactivity and applications .
Propiedades
Número CAS |
19261-13-3 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
1-(furan-2-yl)but-3-ene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-2-6(9)8(10)7-4-3-5-11-7/h2-6,8-10H,1H2 |
Clave InChI |
UQNJBWQPPSRBDL-UHFFFAOYSA-N |
SMILES |
C=CC(C(C1=CC=CO1)O)O |
SMILES canónico |
C=CC(C(C1=CC=CO1)O)O |
Sinónimos |
1-(2-Furyl)-3-butene-1,2-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















